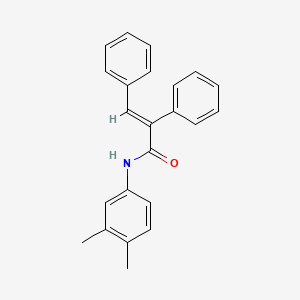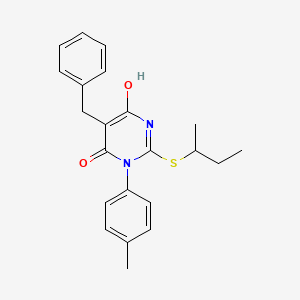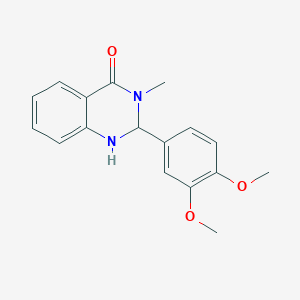![molecular formula C16H19ClN2O2 B6012568 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide is a chemical compound with the molecular formula C22H24ClN2O2. It is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription. CX-5461 is currently being researched for its potential as a cancer therapeutic agent.
Mécanisme D'action
CX-5461 works by binding to a specific region of RNA polymerase I, inhibiting its activity. This results in a decrease in ribosomal RNA production, which leads to cell death in cancer cells. CX-5461 has been shown to be highly selective for RNA polymerase I, with little effect on RNA polymerase II and III.
Biochemical and Physiological Effects
CX-5461 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce DNA damage and activate the p53 pathway, which leads to cell cycle arrest and apoptosis. CX-5461 has also been shown to inhibit the DNA damage response, which can lead to increased sensitivity to chemotherapy. In addition, CX-5461 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and is essential for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CX-5461 is its selectivity for RNA polymerase I, which makes it a promising drug candidate for cancer treatment. However, one limitation is its toxicity, which can be dose-dependent. In addition, CX-5461 has a short half-life, which can limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for CX-5461 research. One direction is to optimize the synthesis method to increase the yield of the compound. Another direction is to investigate the potential of CX-5461 in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, there is a need to investigate the potential of CX-5461 in different cancer types and to identify biomarkers that can predict response to the drug. Finally, there is a need to investigate the potential of CX-5461 as a therapeutic agent for other diseases, such as neurodegenerative diseases.
Méthodes De Synthèse
CX-5461 is synthesized through a series of chemical reactions. The starting materials are 2-chlorobenzylamine and cyclobutanecarboxylic acid. These two compounds are reacted to form the intermediate compound, 1-(2-chlorobenzyl)cyclobutanecarboxylic acid. This intermediate is then reacted with pyrrolidine-3,5-dione to form CX-5461. The synthesis method for CX-5461 has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
CX-5461 is being researched for its potential as a cancer therapeutic agent. It has been shown to selectively inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Cancer cells have a higher demand for ribosomal RNA compared to normal cells, making CX-5461 a promising drug candidate for cancer treatment. CX-5461 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and ovarian cancer.
Propriétés
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c17-14-7-2-1-4-12(14)9-19-10-13(8-15(19)20)18-16(21)11-5-3-6-11/h1-2,4,7,11,13H,3,5-6,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUGOQZMMJKCDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-(4-fluorophenyl)piperidine](/img/structure/B6012489.png)
![2-mercapto-7-(1-methyl-1H-pyrazol-4-yl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6012491.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)methyl[(2-methyl-1H-imidazol-4-yl)methyl]amine](/img/structure/B6012495.png)
![N-({1-[2-(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6012498.png)
![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)

![2-[4-(cyclohexylmethyl)-1-(3,5-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6012520.png)
![4-ethyl-5-[2-(2-methylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6012526.png)
![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)

![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)

![N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]butanamide](/img/structure/B6012580.png)
